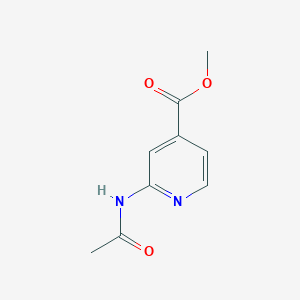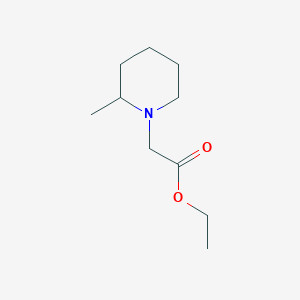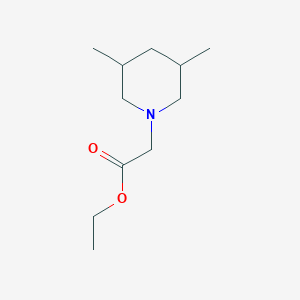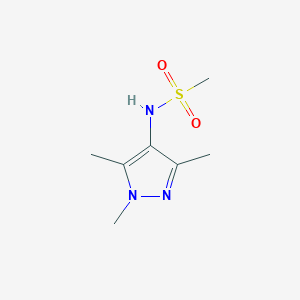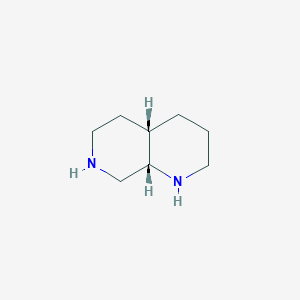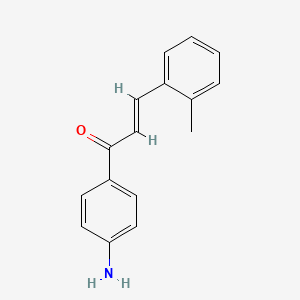
(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, hereafter referred to as ‘the compound’, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One of the key applications of this compound is in the study of crystal structures. For example, similar chalcone derivatives have been investigated for their crystal structures, showing distinct hydrogen-bonded chains and conformations (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). These studies are crucial for understanding the molecular geometry and intermolecular interactions of such compounds.
Antioxidant Activity
Research on methoxy- and hydroxyl-substituted 2'-aminochalcones, which are closely related to the compound , has demonstrated their significant antioxidant properties. These compounds have been synthesized, characterized, and tested in vitro for their free radical scavenging ability, with results indicating strong antioxidant activities (Sulpizio, Roller, Giester, & Rompel, 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of derivatives of this compound provide insights into their chemical behavior. Studies have focused on the successful isomerization and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016). These investigations are vital for understanding the compound's potential applications and properties.
Applications in Corrosion Inhibition
Some derivatives of this compound have been investigated for their potential as corrosion inhibitors. For instance, research has shown that certain derivatives can inhibit corrosion in specific environments, highlighting their utility in materials science and engineering (Sanatkumar, Nayak, & Shetty, 2012).
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWWKDDAWCNR-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








